Cas no 722464-10-0 (5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol)

5-(5-Chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol group at the 3-position. The molecule incorporates a 5-chloro-2-methoxyphenyl moiety at the 5-position and a 4-phenoxyphenyl group at the 4-position, contributing to its structural complexity and potential reactivity. This compound is of interest in medicinal and agrochemical research due to the presence of the triazole-thiol scaffold, which is known for its versatile binding properties and biological activity. Its well-defined molecular structure makes it suitable for further derivatization or as a key intermediate in synthetic applications. The chloro and methoxy substituents may enhance its electronic and steric properties, influencing its reactivity in targeted applications.
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol structure
722464-10-0 structure
Product name:5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS No:722464-10-0
MF:C21H16ClN3O2S
MW:409.888642311096
CID:3105597
PubChem ID:2389208

5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • <br>5-(5-Chloro-2-methoxy-phenyl)-4-(4-phenoxy-phenyl)-4H-[1,2,4]triazole-3-thi ol
    • 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
    • 722464-10-0
    • 5-(5-Chloro-2-methoxy-phenyl)-4-(4-phenoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
    • AKOS034462705
    • Z56870717
    • EN300-04708
    • 3-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-1H-1,2,4-triazole-5-thione
    • Inchi: InChI=1S/C21H16ClN3O2S/c1-26-19-12-7-14(22)13-18(19)20-23-24-21(28)25(20)15-8-10-17(11-9-15)27-16-5-3-2-4-6-16/h2-13H,1H3,(H,24,28)
    • InChI Key: ABXLFGKDZJURFL-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 409.0651756Da
  • Monoisotopic Mass: 409.0651756Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.2Ų
  • XLogP3: 5.3

5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P019IB1-50mg
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
722464-10-0 95%
50mg
$111.00 2024-04-21
Enamine
EN300-04708-10.0g
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
722464-10-0
10g
$1101.0 2023-06-10
Enamine
EN300-04708-0.1g
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
722464-10-0 90%
0.1g
$66.0 2023-10-28
Enamine
EN300-04708-5g
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
722464-10-0 90%
5g
$743.0 2023-10-28
1PlusChem
1P019IB1-5g
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
722464-10-0 90%
5g
$981.00 2023-12-16
Enamine
EN300-04708-1g
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
722464-10-0 90%
1g
$256.0 2023-10-28
1PlusChem
1P019IB1-10g
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
722464-10-0 90%
10g
$1423.00 2023-12-16
1PlusChem
1P019IB1-1g
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
722464-10-0 90%
1g
$368.00 2023-12-16
Enamine
EN300-04708-10g
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
722464-10-0 90%
10g
$1101.0 2023-10-28
Enamine
EN300-04708-0.25g
5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
722464-10-0 90%
0.25g
$92.0 2023-10-28

Additional information on 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol

Introduction to 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 722464-10-0)

5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 722464-10-0, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological applications. The presence of multiple functional groups, including a chloro substituent at the 5-position of the phenyl ring and a methoxy group at the 2-position, alongside a phenoxyphenyl moiety at the 4-position, contributes to its complex molecular architecture and influences its interactions with biological targets.

The compound’s structure incorporates a thiol (-SH) group at the 3-position of the triazole ring, which is a key feature that enhances its reactivity and potential utility in drug design. Thiols are well-known for their ability to participate in various chemical reactions, including disulfide bond formation and metal chelation, making this compound a promising candidate for further exploration in medicinal chemistry. The combination of these functional groups suggests that 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol may exhibit a range of biological activities, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer therapies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of this compound with biological targets with greater accuracy. Studies have indicated that the chloro and methoxy substituents may enhance binding affinity by participating in hydrogen bonding or hydrophobic interactions with protein receptors. Additionally, the phenoxyphenyl group could contribute to favorable pharmacokinetic properties by improving solubility and membrane permeability. These insights have fueled interest in synthesizing derivatives of this compound to optimize its pharmacological profile.

In vitro studies have begun to uncover the biological potential of 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol. Initial experiments have shown promising results in inhibiting certain enzymes associated with inflammatory pathways. The thiol group’s ability to interact with cysteine residues in target proteins suggests that it may modulate redox-sensitive signaling cascades, which are critical in various pathological conditions. Furthermore, preliminary data suggest that this compound may exhibit inhibitory effects on microbial growth due to its structural similarity to known antimicrobial agents.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex triazole core efficiently. The introduction of the chloro, methoxy, and phenoxyphenyl substituents at specific positions demands careful selection of reagents and catalysts to achieve regioselectivity and minimize side reactions. These synthetic challenges highlight the expertise required in pharmaceutical chemistry to develop such intricate molecular structures.

The pharmacological evaluation of 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol is ongoing, with researchers exploring its potential as a lead compound for novel therapeutic agents. The compound’s unique structural features make it an attractive candidate for further investigation into mechanisms of action and drug-drug interactions. Collaborative efforts between synthetic chemists and biochemists are essential to elucidate how this molecule interacts with biological systems at both molecular and cellular levels.

As research progresses, the development of high-throughput screening technologies will facilitate rapid assessment of biological activity across diverse targets. This approach will enable scientists to identify specific modifications or analogs of 5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol that enhance efficacy while minimizing toxicity. Such efforts align with global trends toward personalized medicine and targeted therapies, where compounds like this one could play a pivotal role.

The environmental impact of synthesizing and utilizing this compound is also a consideration in modern drug development. Researchers are exploring green chemistry principles to reduce waste and energy consumption during production processes. Additionally, biodegradability studies will be crucial to assess how this molecule behaves in natural systems post-administration or disposal.

In conclusion,5-(5-chloro-2-methoxyphenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 722464-10-0) represents an intriguing candidate for pharmaceutical innovation due to its complex structure and potential biological activities. Ongoing research aims to harness its therapeutic potential while addressing synthetic challenges and environmental considerations. As our understanding of molecular interactions deepens through advanced computational methods and experimental techniques,this compound holds promise for contributing significantly to future medical breakthroughs.

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